BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-3-fluorocinnamic acid molecular
structure

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 4-Chloro-3-fluorocinnamic acid
CAS No.: 202982-66-9
Cat. No.: B1310188
. J

Technical Guide: 4-Chloro-3-fluorocinnamic Acid

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) is a specialized fluorinated
phenylpropanoid building block used primarily in the development of small-molecule
therapeutics. Its structural core—a cinnamic acid scaffold substituted with a chlorine atom at
the para-position and a fluorine atom at the meta-position—imparts unique electronic and steric
properties. This substitution pattern is critical for modulating metabolic stability (blocking para-
hydroxylation) and enhancing lipophilicity, making it a valuable intermediate in the synthesis of
kinase inhibitors (e.g., Akt, GSK-3) and other bioactive heterocycles.

Molecular Architecture & Physicochemical
Properties[1][2][3]
Structural Analysis

The molecule consists of a phenyl ring substituted with a carboxylic acid-terminated vinyl group
(propenoic acid moiety). The trans (
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) configuration of the double bond is thermodynamically favored and is the standard form used
in synthesis.

o Fluorine Effect: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect
(-1, deactivating the ring but also providing a metabolic handle. It creates a dipole moment
that can influence binding affinity in enzyme pockets.

o Chlorine Effect: The chlorine at C4 provides bulk (steric hindrance) and lipophilicity, often
filling hydrophobic pockets in target proteins.

hvsicochemical

Property Value / Description
Chemical Name (E)-3-(4-Chloro-3-fluorophenyl)acrylic acid
CAS Number 202982-66-9
C
Molecular Formula H
CIFO
Molecular Weight 200.59 g/mol
Appearance White to off-white crystalline powder

~190-210 °C (Estimated based on congeners;

Melting Point » )
specific batch data varies)
. Soluble in DMSO, Methanol, Ethanol; Sparingly
Solubility )
soluble in water
pKa (Calc.) ~4.3 (Carboxylic acid proton)
LogP (Calc.) ~2.8 (Indicates moderate lipophilicity)

Synthesis & Manufacturing Protocols

The most robust route for synthesizing 4-Chloro-3-fluorocinnamic acid is the Knoevenagel
Condensation. This method is preferred over the Heck reaction for scale-up due to the lower
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cost of reagents (malonic acid vs. palladium catalysts) and easier purification.

Reaction Pathway (Graphviz)
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Figure 1: Knoevenagel condensation pathway converting 4-chloro-3-fluorobenzaldehyde to the
target cinnamic acid via a decarboxylative mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 4-Chloro-3-fluorocinnamic acid.

Reagents:

4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7): 10.0 g (63.1 mmol)

Malonic acid: 13.1 g (126 mmol, 2.0 eq)

Pyridine: 20 mL (Solvent/Base)

Piperidine: 1.0 mL (Catalyst)

Hydrochloric acid (1M): For acidification
Procedure:

e Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-
3-fluorobenzaldehyde (10.0 g) in pyridine (20 mL).

e Addition: Add malonic acid (13.1 g) followed by piperidine (1.0 mL).
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e Reaction: Heat the mixture to 80—-100 °C for 3-5 hours. Evolution of CO

gas indicates the decarboxylation step is proceeding.

e Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The
aldehyde spot should disappear.

o Work-up:
o Cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water (100 mL) containing concentrated HCI (enough to
bring pH < 2). The pyridine salt will solubilize, and the product will precipitate.

o Stir vigorously for 30 minutes to ensure complete precipitation.
 Purification:
o Filter the white precipitate under vacuum.

o Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine and malonic
acid.

o Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethanol to obtain high-
purity crystals.

e Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Yield Expectation: 85—-95% (approx. 10.5-11.5 g).

Analytical Characterization

To validate the structure, researchers should look for specific signals in NMR and IR
spectroscopy.

Proton NMR ( H NMR, 400 MHz, DMSO- )

o Carboxylic Acid:
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12.5 ppm (broad singlet, 1H, -COOH).
 Vinyl Protons:
o 7.60 ppm (d,
Hz, 1H, Ar-CH=). The large coupling constant confirms the trans (
) geometry.
o 6.65 ppm (d,
Hz, 1H, =CH-COOQOH).
e Aromatic Protons:

o 7.7-7.4 ppm (multiplets, 3H). The fluorine atom will cause splitting of adjacent protons
(coupling constants

Hz).

Infrared Spectroscopy (FT-IR)
e C=0 Stretch: Strong band at 1680-1700 cm
(conjugated acid).

e O-H Stretch: Broad band at 2500-3300 cm

e C=C Stretch: Sharp band at ~1630 cm

(alkene).

e C-F Stretch: distinct band around 1100-1250 cm

Applications in Drug Discovery

4-Chloro-3-fluorocinnamic acid is not just a final product but a versatile scaffold.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1310188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing a hydrogen with fluorine (H

F) blocks metabolic oxidation at specific sites. The 3-fluoro substituent prevents metabolism at
the meta position, while the 4-chloro substituent blocks the para position, forcing metabolism to
less favorable sites or increasing the molecule's half-life (

).
Synthetic Utility Workflow
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Figure 2: Downstream synthetic utility of the core scaffold in generating bioactive libraries.
Safety & Handling (SDS Summary)
e GHS Classification: Warning.[1]
» Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
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e Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood,
especially during the acidification step where pyridine fumes may be released.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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